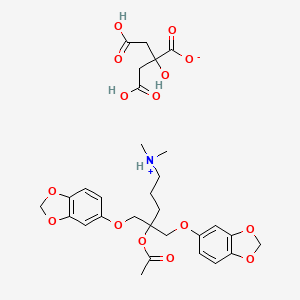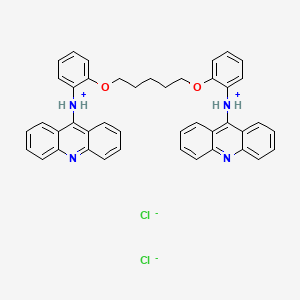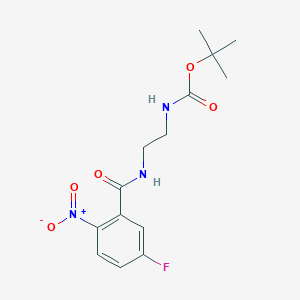![molecular formula C33H51N3O4 B13784046 Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester CAS No. 69847-37-6](/img/structure/B13784046.png)
Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester: is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, octadecanoic acid, and various amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and phenyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biomolecules and its potential as a biochemical probe. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for studying molecular recognition and binding events.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects, making it a candidate for drug development.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and surfactants, where specific chemical functionalities are required.
Mecanismo De Acción
The mechanism of action of carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, 4-[[2-amino-4-[(1-oxooctyl)amino]phenyl]amino]phenyl ethyl ester
- Carbonic acid, 4-[[2-amino-4-[(1-oxohexadecyl)amino]phenyl]amino]phenyl ethyl ester
- Carbonic acid, 4-[[2-amino-4-[(1-oxododecyl)amino]phenyl]amino]phenyl ethyl ester
Uniqueness
Compared to similar compounds, carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and interactions. This structural feature can enhance its solubility in non-polar solvents and affect its binding affinity with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
69847-37-6 |
|---|---|
Fórmula molecular |
C33H51N3O4 |
Peso molecular |
553.8 g/mol |
Nombre IUPAC |
[4-[2-amino-4-(octadecanoylamino)anilino]phenyl] ethyl carbonate |
InChI |
InChI=1S/C33H51N3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(37)36-28-22-25-31(30(34)26-28)35-27-20-23-29(24-21-27)40-33(38)39-4-2/h20-26,35H,3-19,34H2,1-2H3,(H,36,37) |
Clave InChI |
MZZZZSLFQVXKTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NC2=CC=C(C=C2)OC(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


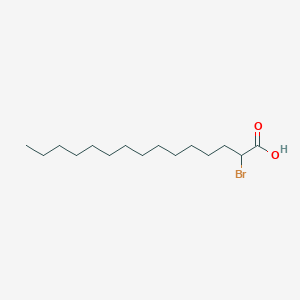
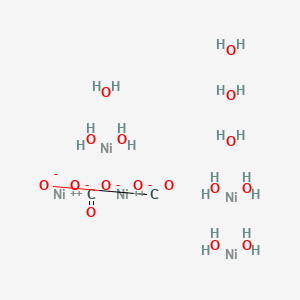
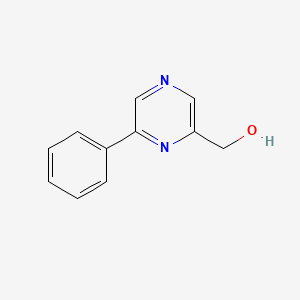
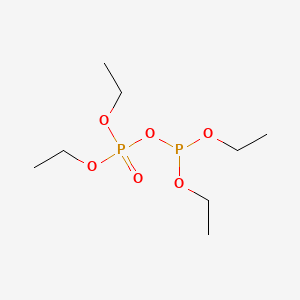
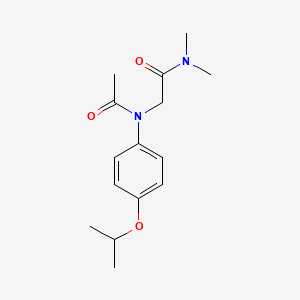
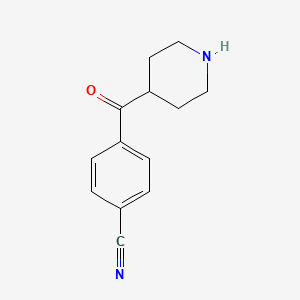
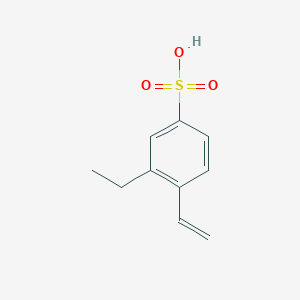
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
